molecular formula C19H31N3O2 B7086080 N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide

N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide

Cat. No.: B7086080
M. Wt: 333.5 g/mol
InChI Key: NOMHPJPMKHGECT-UHFFFAOYSA-N
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Description

N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a hydroxypentan-3-yl group and a propan-2-ylpiperazin-1-yl group

Properties

IUPAC Name

N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-5-18(15(4)23)20-19(24)16-6-8-17(9-7-16)22-12-10-21(11-13-22)14(2)3/h6-9,14-15,18,23H,5,10-13H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMHPJPMKHGECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride to form the benzamide core.

    Substitution Reactions: The hydroxypentan-3-yl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the hydroxypentan-3-yl moiety.

    Piperazine Derivative Addition: The propan-2-ylpiperazin-1-yl group is added via a nucleophilic substitution reaction, where the piperazine derivative reacts with the benzamide core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring are replaced by other groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry.

Comparison with Similar Compounds

N-(2-hydroxypentan-3-yl)-4-(4-propan-2-ylpiperazin-1-yl)benzamide can be compared with other benzamide derivatives, such as:

  • N-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)benzamide
  • N-(2-hydroxypropyl)-4-(4-ethylpiperazin-1-yl)benzamide

These compounds share a similar benzamide core but differ in the substituents attached to the benzene ring and the piperazine moiety. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

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